molecular formula C24H18FN5O3 B11035848 ethyl 4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzoate

ethyl 4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzoate

Cat. No.: B11035848
M. Wt: 443.4 g/mol
InChI Key: LOIVPSDXIPTCRU-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzoate is a complex organic compound with potential applications in medicinal chemistry This compound features a unique structure that includes a pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine core, which is known for its biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzoate typically involves multi-step organic reactions One common approach starts with the preparation of the pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine core This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography would be essential to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound, particularly on the fluorophenyl and benzoate groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: The compound’s structure suggests potential as a pharmaceutical agent, particularly in the development of anti-cancer or anti-inflammatory drugs.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Ethyl 4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzoate can be compared with other compounds that have similar structures or biological activities. Some similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C24H18FN5O3

Molecular Weight

443.4 g/mol

IUPAC Name

ethyl 4-[5-(4-fluorophenyl)-4-methyl-10-oxo-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]benzoate

InChI

InChI=1S/C24H18FN5O3/c1-3-33-24(32)16-6-10-18(11-7-16)29-13-12-19-21(23(29)31)26-27-22-20(14(2)28-30(19)22)15-4-8-17(25)9-5-15/h4-13H,3H2,1-2H3

InChI Key

LOIVPSDXIPTCRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=CC3=C(C2=O)N=NC4=C(C(=NN34)C)C5=CC=C(C=C5)F

Origin of Product

United States

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